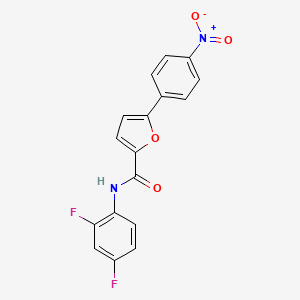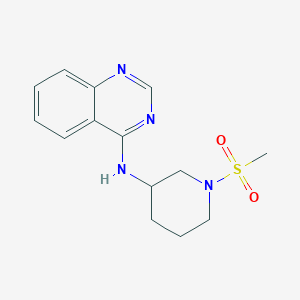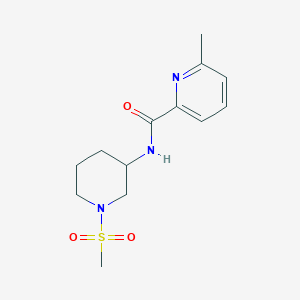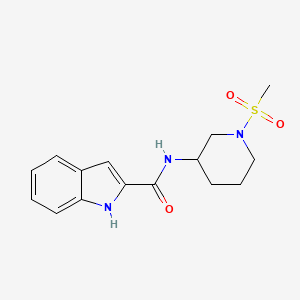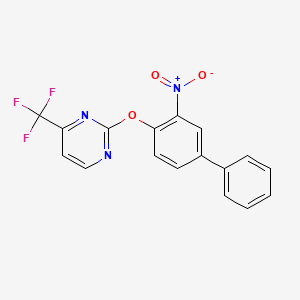
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been shown to selectively inhibit the activity of conventional PKC isoforms (α, β, and γ) and novel PKC isoforms (δ, ε, η, and θ) but has little effect on atypical PKC isoforms (ζ and ι/λ).
Biochemical and Physiological Effects
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. In addition, 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine is its high potency and selectivity for PKC isoforms. 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been shown to inhibit PKC activity at nanomolar concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has some limitations, including its low solubility in water and its potential for off-target effects. Therefore, it is essential to use appropriate controls and concentrations when using 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine in experiments.
Direcciones Futuras
There are many future directions for the use of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine in scientific research. One potential area of research is the development of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine analogs with improved solubility and selectivity for specific PKC isoforms. Another area of research is the use of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine in combination with other anti-cancer agents to enhance their efficacy. Additionally, 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine may have potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Overall, 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has significant potential as a tool for studying the role of PKC in various cellular processes and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves the reaction of 2-nitro-4-phenylphenol with trifluoromethylpyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine. The purity of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that are involved in the regulation of multiple signaling pathways. 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of PKC in vitro and in vivo, making it an essential tool for studying the role of PKC in cellular signaling.
Propiedades
IUPAC Name |
2-(2-nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)15-8-9-21-16(22-15)26-14-7-6-12(10-13(14)23(24)25)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRDDMDWLYOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=NC=CC(=N3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
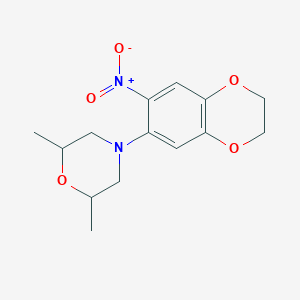
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
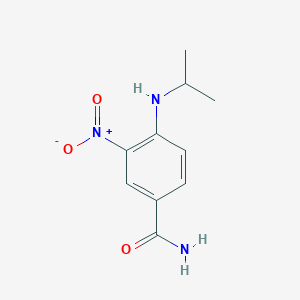
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
